molecular formula C15H11N3O3S B2741323 N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 313404-44-3

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2741323
CAS No.: 313404-44-3
M. Wt: 313.33
InChI Key: NKJHDCOASSDOPW-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a chemical compound with a complex structure that includes a benzothiazole ring and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the benzothiazole ring.

    Reduction: Amines are the primary products formed from the reduction of the nitro group.

    Substitution: Substituted benzothiazole derivatives are formed depending on the reagents used.

Scientific Research Applications

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can also participate in various biochemical pathways, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
  • 2-(3-methyl-1,3-benzothiazol-2-ylidene)malononitrile
  • 5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-17-12-7-2-3-8-13(12)22-15(17)16-14(19)10-5-4-6-11(9-10)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJHDCOASSDOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.